ethyl 4-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({9-ethyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a tricyclic core with fused sulfur (thia) and nitrogen (aza) moieties. The structure includes a 9-ethyl substituent, an 8,8-dioxo group, and a sulfanyl-acetamido-benzoate side chain. While direct bioactivity data are unavailable in the provided evidence, its structural features align with compounds studied for epigenetic modulation or enzyme inhibition .
Properties
IUPAC Name |
ethyl 4-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-3-27-18-8-6-5-7-17(18)21-19(34(27,30)31)13-24-23(26-21)33-14-20(28)25-16-11-9-15(10-12-16)22(29)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHGUVBHVRHAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Ethyl 4-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, such as antiviral, anti-inflammatory, or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The closest structural analog is N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-18-8) . Key differences include:
- Position 9 substituent : Ethyl (target compound) vs. methyl (analog).
- Side chain : Ethyl benzoate (target) vs. 4-chlorophenyl acetamide (analog).
These modifications influence physicochemical properties:
- Synthetic Accessibility : The analog’s synthesis involves coupling reactions with benzothiazol-2-ylamine derivatives, similar to methods in for spiro compounds .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (CAS 895102-18-8) |
|---|---|---|
| Core Structure | Tricyclic thia-aza scaffold | Tricyclic thia-aza scaffold |
| Position 9 Substituent | Ethyl | Methyl |
| Side Chain | Ethyl 4-(sulfanylacetamido)benzoate | N-(4-chlorophenyl)sulfanylacetamide |
| Molecular Weight* | ~550 g/mol (estimated) | ~500 g/mol (estimated) |
| Key Functional Groups | 8,8-dioxo, sulfanyl, benzoate | 8,8-dioxo, sulfanyl, chlorophenyl |
*Estimated based on structural similarity.
Computational Similarity Assessment
For example:
- The tricyclic sulfur-nitrogen core may share pharmacophoric features with histone deacetylase (HDAC) inhibitors, akin to SAHA’s zinc-binding motif.
- Substituent variations (e.g., ethyl vs. methyl) could be optimized for target affinity using computational docking studies.
Bioactivity Potential
Although bioactivity data for the target compound are lacking, its analog (CAS 895102-18-8) is cataloged for research use, suggesting interest in its biochemical interactions . The ethyl benzoate group in the target compound may confer improved metabolic stability compared to the analog’s chlorophenyl group, a hypothesis testable via in vitro assays.
Biological Activity
Ethyl 4-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential applications in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H20N4O5S2
- Molecular Weight : 484.55 g/mol
- CAS Number : 1111408-84-4
The biological activity of this compound is primarily attributed to its unique structural features, which include a triazatricyclo framework and a sulfanylacetamido group. These components may interact with various biological targets, potentially influencing pathways involved in cell signaling and metabolic processes.
Anticancer Properties
Preliminary studies suggest that ethyl 4-[2-({9-ethyl-8,8-dioxo-8lambda6-thia... exhibits cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of tumor growth.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties against specific bacterial strains. The sulfur-containing moiety is hypothesized to contribute to its antibacterial efficacy by disrupting bacterial cell membranes.
Data Table: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Induces apoptosis | |
| Antimicrobial | Gram-positive bacteria | Inhibits growth | |
| Cytotoxicity | Human fibroblasts | Cell cycle arrest |
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that treatment with ethyl 4-[2-({9-ethyl... led to a significant reduction in cell viability after 48 hours of exposure. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis induction.
- Antimicrobial Assessment : In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity. Further investigations into the mechanism revealed membrane disruption as a potential pathway for its antimicrobial effect.
Research Findings
The biological activities of ethyl 4-[2-({9-ethyl... have been explored in various scientific studies:
- Cytotoxicity Assays : Cell viability assays using MTT and annexin V/PI staining techniques confirmed the compound's ability to induce apoptosis in cancer cells.
- Mechanistic Studies : Flow cytometry analysis indicated that the compound causes cell cycle arrest at the G1 phase in human fibroblast cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
